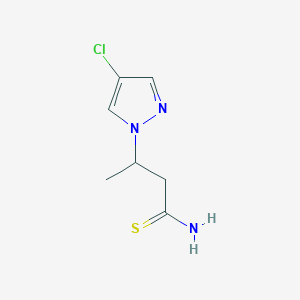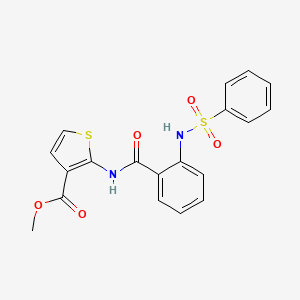
Methyl 2-(2-benzenesulfonamidobenzamido)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-benzenesulfonamidobenzamido)thiophene-3-carboxylate is a compound that falls within the class of benzo[b]thiophene derivatives. These compounds are of significant interest due to their diverse applications, including their use as selective estrogen receptor modulators and their potential in creating materials with liquid crystalline, photochromic, and other functional properties .
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives can be achieved through various methods. One approach involves a radical relay strategy to generate 3-(methylsulfonyl)benzo[b]thiophenes, which could potentially be modified to synthesize the target compound . Another method utilizes samarium diiodide-promoted three-component coupling reactions of thiophene-2-carboxylate with ketones, followed by dehydration and oxidative annulations to yield polysubstituted thiophenes and benzothiophenes . Additionally, a direct synthesis from the benzo[b]thiophene core using aromatic nucleophilic substitution reactions and Heck-type coupling has been proposed, which could be adapted for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of related benzo[b]thiophene derivatives has been studied, revealing that these compounds can have various substituents on the thiophene ring, such as amino groups and methyl ester groups. The orientation of these groups, such as the cis orientation of the carbonyl group with respect to the C2=C3 double bond, can significantly influence the stability and properties of the molecule .
Chemical Reactions Analysis
Benzo[b]thiophene derivatives can undergo a range of chemical reactions. For instance, they can be esterified, decarboxylated, and participate in reactions leading to the formation of diols, dienes, and polysubstituted thiophenes . Additionally, reactions with methyl 3-hydroxythiophene-2-carboxylate have been explored, providing routes to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids . These reactions could potentially be applied to modify the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity and stability. The crystal structure of related compounds has shown the importance of intra- and intermolecular hydrogen bonding, which could also be relevant for the target compound . Furthermore, photo- and thermochromic transformations have been observed in acylated N-alkylimines of 3-hydroxybenzo[b]thiophene-2-carbaldehyde, indicating that the target compound may exhibit similar behavior under certain conditions .
科学的研究の応用
Photochemical Degradation Pathways of Petroleum Components Research into the degradation of petroleum components, including compounds similar to methyl 2-(2-benzenesulfonamidobenzamido)thiophene-3-carboxylate, has shown that exposure to light can lead to their photochemical degradation. This degradation involves the oxidation of the methyl groups to carboxylic acids and the oxidation of the thiophene ring, ultimately leading to 2-sulfobenzoic acids. Such studies are crucial for understanding the environmental fate of crude oil components following oil spills (Bobinger & Andersson, 1998).
Synthesis and Library Generation of Methyl Sulfone-Containing Benzo[b]thiophenes The development of a diverse library of methyl sulfone-substituted benzo[b]thiophenes, through parallel solution-phase synthesis methods, highlights the potential of these compounds for medicinal applications. This research utilized palladium-catalyzed substitution and iodocyclization techniques to create a 72-membered library, demonstrating the versatility of these compounds in drug discovery (Cho, Neuenswander, & Larock, 2010).
Advanced Heterocyclic System Derivatives A study on the synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines from methyl 2-(bromomethyl)thiophene-3-carboxylates and substituted 2-hydroxybenzonitriles reveals the creation of novel heterocyclic systems. These compounds, derivatives of a new heterocyclic system, show the potential for further exploration in various scientific applications, including organic electronics and pharmacology (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).
Conductive Polymers for Lithium Ion Batteries The synthesis of cyclopentadithiophene-benzoic acid copolymers and their application as conductive binders for silicon nanoparticles in anode electrodes of lithium ion batteries represent a significant advancement in battery technology. This research demonstrates the potential of this compound derivatives in improving the performance and stability of lithium ion batteries, with specific capacity improvements observed in the fabricated anodes (Wang et al., 2017).
作用機序
将来の方向性
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions .
特性
IUPAC Name |
methyl 2-[[2-(benzenesulfonamido)benzoyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S2/c1-26-19(23)15-11-12-27-18(15)20-17(22)14-9-5-6-10-16(14)21-28(24,25)13-7-3-2-4-8-13/h2-12,21H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBGNYMAILBPGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

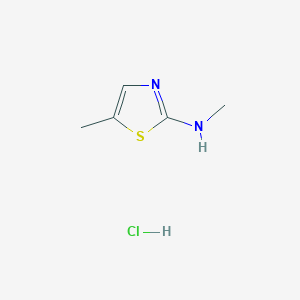
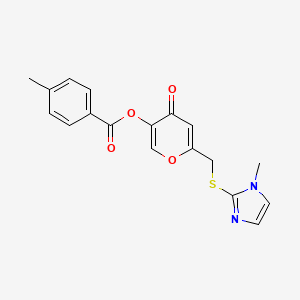
![3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2514929.png)

![Ethyl 4-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2514932.png)
![N-(4-fluorobenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2514933.png)
![N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2514934.png)

![Methyl 2-[[3-methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2514936.png)
![4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514937.png)
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2514940.png)
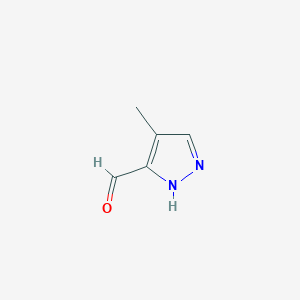
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2514944.png)
